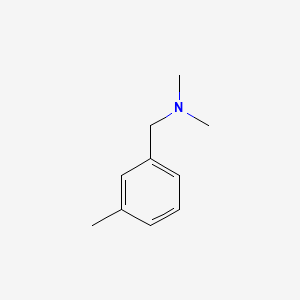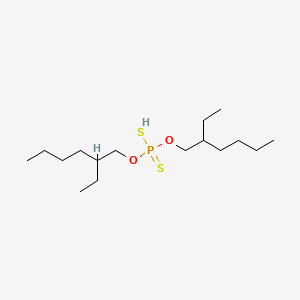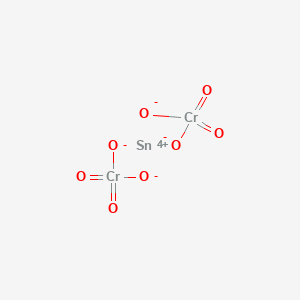
Tin(IV) chromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(IV) chromate, also known as stannic chromate, is an inorganic compound with the chemical formula Sn(CrO4)2. It is composed of tin in the +4 oxidation state and chromate ions. This compound is known for its vibrant yellow color and is primarily used in pigments and coatings due to its stability and color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin(IV) chromate can be synthesized through a precipitation reaction. One common method involves reacting tin(IV) chloride (SnCl4) with potassium chromate (K2CrO4) in an aqueous solution. The reaction proceeds as follows: [ \text{SnCl}_4 + 2 \text{K}_2\text{CrO}_4 \rightarrow \text{Sn}(\text{CrO}_4)_2 + 4 \text{KCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as dissolution, precipitation, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions: Tin(IV) chromate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions due to the presence of the chromate ion, which is a strong oxidizing agent.
Substitution Reactions: The chromate ions in this compound can be substituted by other anions under specific conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Reactions involving reducing agents such as hydrogen peroxide (H2O2) or sulfur dioxide (SO2).
Substitution: Reactions with other metal salts or acids.
Major Products Formed:
Oxidation-Reduction: Formation of tin(II) compounds and reduced chromium species.
Substitution: Formation of new metal chromates or other tin compounds.
Scientific Research Applications
Tin(IV) chromate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Investigated for its potential use in biological assays and as a staining agent.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of pigments, coatings, and corrosion-resistant materials.
Mechanism of Action
The mechanism of action of tin(IV) chromate involves its ability to act as an oxidizing agent. The chromate ions can accept electrons from other substances, leading to their oxidation. This property is utilized in various chemical processes and applications. The molecular targets and pathways involved include interactions with organic and inorganic molecules, leading to changes in their oxidation states and chemical properties.
Comparison with Similar Compounds
Tin(IV) oxide (SnO2): A widely used compound in gas sensors and as a catalyst.
Chromium(III) oxide (Cr2O3): Known for its use in pigments and as a refractory material.
Comparison:
Uniqueness: Tin(IV) chromate is unique due to its combination of tin and chromate ions, providing both the properties of tin compounds and the strong oxidizing nature of chromate ions.
Applications: While tin(IV) oxide is primarily used in electronic applications and chromium(III) oxide in pigments, this compound finds its niche in specialized pigments and coatings due to its distinct color and stability.
Properties
CAS No. |
10101-75-4 |
|---|---|
Molecular Formula |
Cr2O8Sn |
Molecular Weight |
350.70 g/mol |
IUPAC Name |
dioxido(dioxo)chromium;tin(4+) |
InChI |
InChI=1S/2Cr.8O.Sn/q;;;;;;4*-1;+4 |
InChI Key |
ZGOVTYBSJCHQFF-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


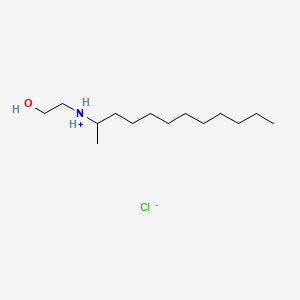
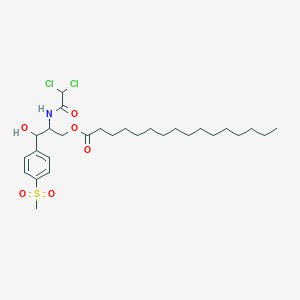

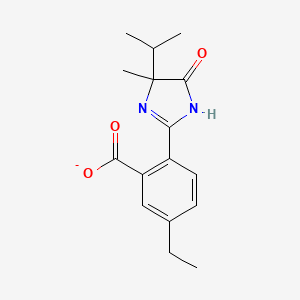
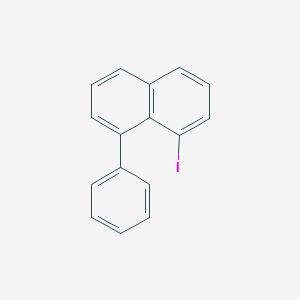
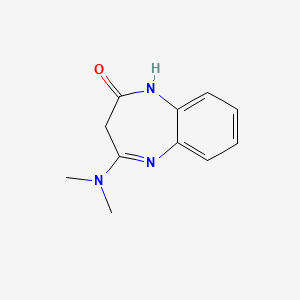
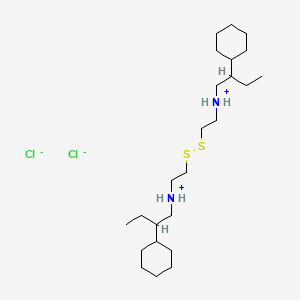
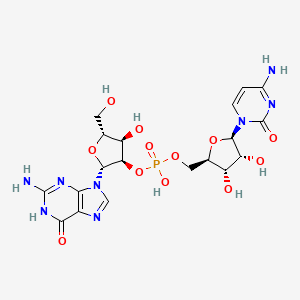
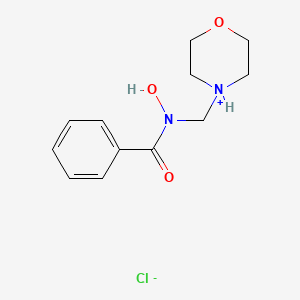

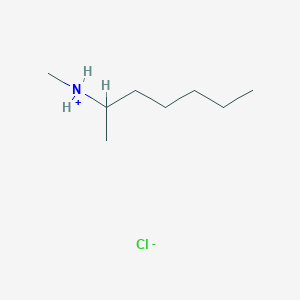
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
